molecular formula C17H26ClN B164316 PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material CAS No. 60124-79-0

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Cat. No.: B164316
CAS No.: 60124-79-0
M. Wt: 284.9 g/mol
InChI Key: BUAJNGPDPGKBGV-XBIAMBGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is a deuterated analog of phencyclidine (PCP). This compound contains five deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the phenyl ring. The presence of deuterium atoms makes this compound useful in various scientific applications, particularly in mass spectrometry as an internal standard .

Preparation Methods

The synthesis of PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material involves its interaction with the N-methyl-D-aspartate (NMDA) receptor in the brain. By binding to this receptor, the compound inhibits the action of glutamate, a neurotransmitter, leading to altered neural activity. This interaction is crucial for its effects on cognition and perception .

Comparison with Similar Compounds

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical applications. Similar compounds include:

    Phencyclidine (PCP): The non-deuterated analog, commonly known for its psychoactive effects.

    Ketamine: Another NMDA receptor antagonist with similar pharmacological properties.

    Dextromethorphan: A cough suppressant that also acts on the NMDA receptor.

The deuterium atoms in this compound enhance its stability and make it a valuable tool in scientific research.

Properties

CAS No.

60124-79-0

Molecular Formula

C17H26ClN

Molecular Weight

284.9 g/mol

IUPAC Name

1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D;

InChI Key

BUAJNGPDPGKBGV-XBIAMBGESA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H].Cl

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl

Key on ui other cas no.

60124-86-9

Pictograms

Acute Toxic

Synonyms

Phencyclidine-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 2
Reactant of Route 2
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 4
Reactant of Route 4
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 5
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material
Reactant of Route 6
PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.